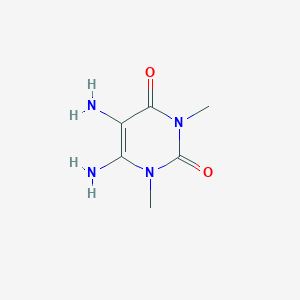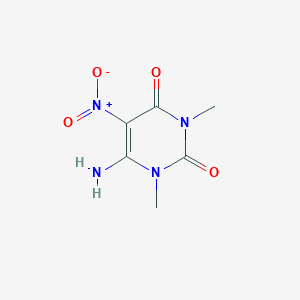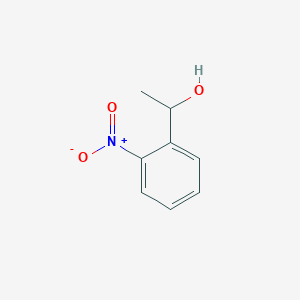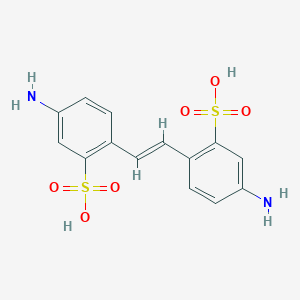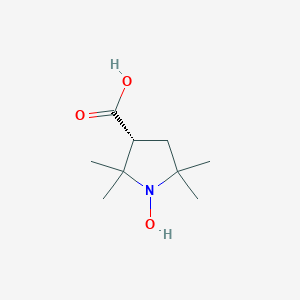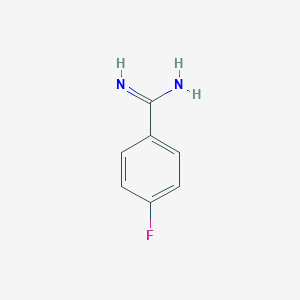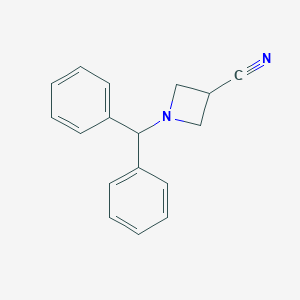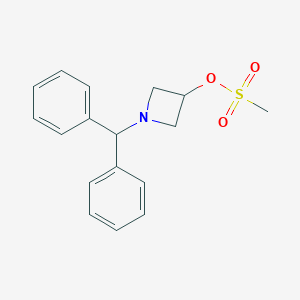
5-Aminoindole
Overview
Description
5-Aminoindole is an organic compound with the chemical formula C8H8N2 It is a derivative of indole, featuring an amino group at the 5-position
Synthetic Routes and Reaction Conditions:
Electropolymerization Method: One common method for synthesizing this compound involves the electropolymerization of indole derivatives on conductive electrode surfaces.
Self-Templated Method: Another approach involves a self-templated method where the this compound monomer with amphiphilic structures forms micelles by self-assembly in an aqueous solution.
Industrial Production Methods:
Template-Free Synthesis: A scalable and controllable synthesis method for poly-5-aminoindole nanoparticles has been developed.
Types of Reactions:
Reduction: Reduction reactions can also be performed on this compound, typically using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the amino group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ammonium persulfate is commonly used for oxidation reactions involving this compound.
Reducing Agents: Sodium borohydride is a typical reducing agent used in reactions with this compound.
Solvents: Common solvents include water, acetonitrile, and sulfuric acid as a buffer.
Major Products:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Reduction Products: Reduction reactions typically yield reduced forms of this compound, such as 5-aminoindoline.
Mechanism of Action
Target of Action
5-Aminoindole, also known as 1H-Indol-5-amine, is a bioactive compound that has been found to interact with multiple targets. It has been used as a reactant for the preparation of various compounds, including Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP, cytotoxic and antimitotic agents, insulin-like growth factor 1 receptor inhibitors, and antitumoral agents . .
Mode of Action
It’s known that indole derivatives, which include this compound, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets can lead to various changes, depending on the specific target and the context of the interaction.
Biochemical Pathways
Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its interactions. Given its potential biological activities, it could have a range of effects, from antiviral to anticancer effects . .
Biochemical Analysis
Biochemical Properties
5-Aminoindole has been used in the preparation of various biochemical agents, including cytotoxic and antimitotic agents, HIV protease inhibitors, PKCθ inhibitors, Insulin-like growth factor 1 receptor inhibitors, anticancer agents, antivascular agents, tyrosine kinase receptor inhibitors, and Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific biochemical reactions it is involved in. For instance, it has been used in the synthesis of anti-tumoral and chemotherapeutic agents, suggesting its potential role in influencing cell proliferation and survival
Molecular Mechanism
It is known to be involved in the synthesis of various biochemical agents, suggesting that it may interact with a range of biomolecules . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
Scientific Research Applications
5-Aminoindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Aminoindole can be compared with other indole derivatives:
Similar Compounds: Indole, 5-fluoroindole, and 5-bromoindole are some of the similar compounds.
Properties
IUPAC Name |
1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBIFHNDZBSCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063734 | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5192-03-0 | |
| Record name | 5-Aminoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5192-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q732PG0Y16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Aminoindole?
A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. These include Fourier transform infrared (FTIR) and Raman spectroscopy [], 1H-15N heteronuclear shift correlation (GHNMQC) [], and magnetic circular dichroism (MCD) spectroscopy. []
Q3: Are there specific applications leveraging this compound's polymerization properties?
A3: Yes, poly(this compound) has shown promise in various applications, including:
- Printable electrochemical immunosensors: When synthesized as nanoparticles, poly(this compound) offers excellent conductivity, a large surface area, and abundant -NH2 groups for antibody binding, enabling the development of highly sensitive biosensors. []
- Corrosion inhibition: Poly(this compound) coatings on stainless steel demonstrate effective corrosion inhibition in acidic media. []
- Electrocatalysis:
- Poly(this compound) can be incorporated into nanocomposites with graphene-like materials to develop bifunctional electrocatalysts for oxygen reduction and hydrogen evolution reactions. []
- It also serves as a catalyst support for methanol electrooxidation in alkaline media when combined with graphene. []
Q4: How does the presence of this compound affect the properties of polybenzoxazines?
A4: Adding this compound to aldehyde-functional benzoxazine (PHB-a) systems can significantly enhance their processability and mechanical properties. This is achieved through a low-temperature ring-opening polymerization facilitated by this compound and specific reactions between its indole groups and the aldehyde groups of PHB-a. []
Q5: Can this compound be used in organic synthesis?
A5: Yes, this compound serves as a building block for various heterocyclic compounds. For instance, it participates in:
- Catalyst-free synthesis of quinopyrroloquinoline derivatives: Reacting this compound with aromatic aldehydes and 4-hydroxyquinolin-2(1H)-one in ethanol yields these valuable heterocycles. []
- One-pot synthesis of pyrroloquinoline derivatives: Combining this compound with benzaldehydes and phenylacetylenes in the presence of a lanthanum catalyst leads to the formation of pyrrolo[3,2-f] and pyrrolo[2,3-h]quinolines. Interestingly, the reaction pathway leading to pyrrolo[2,3-h]quinolines is considered unexpected and attributed to the indole moiety of this compound. []
Q6: How does the position of the amino group in aminoindoles affect their activity?
A6: The position of the amino group significantly influences the reactivity and biological activity of aminoindoles. Research shows that this compound exhibits different reactivity compared to its isomers like 6-aminoindole in reactions with electrophiles, impacting the synthesis of specific pyrroloindole derivatives. [] Furthermore, the electrochemical behavior of 5-substituted indoles, including this compound, differs from that of indoles with substituents in other positions. []
Q7: Are there challenges in utilizing this compound due to stability concerns?
A7: Yes, this compound, particularly when unsubstituted at the 2- and 3-positions, is known to be air and light sensitive. [] This sensitivity can lead to the formation of fluorescent degradation products upon exposure to air and solvents like acetone. []
Q8: How can the stability issues of this compound be addressed?
A8: One approach to enhance this compound's stability involves converting it to less sensitive derivatives. Condensation reactions with acetone or mesityl oxide yield stable quinoline derivatives, offering a way to store and utilize the compound's reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
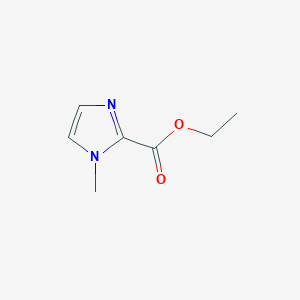
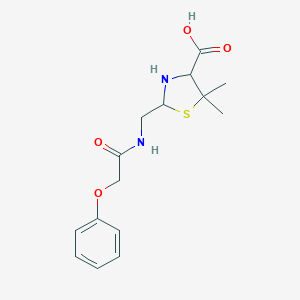

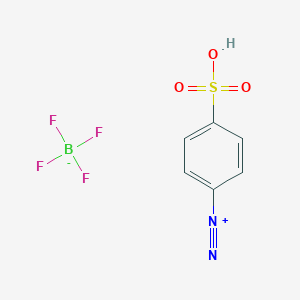
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
